molecular formula C27H28N2O4 B10922766 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10922766
M. Wt: 444.5 g/mol
InChI Key: YANYLCFDZZIKOG-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with dimethoxyphenyl and methylphenyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with an appropriate ketone to form an intermediate. This intermediate then undergoes cyclization under reflux conditions to yield the final pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant activity, for example, is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage . The specific molecular targets and pathways involved may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

What sets 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole apart is its specific combination of substituents, which confer unique chemical and biological properties. Its potential antioxidant activity and versatility in chemical synthesis make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C27H28N2O4/c1-17-7-11-21(12-8-17)29-27(20-10-14-23(31-4)25(16-20)33-6)18(2)26(28-29)19-9-13-22(30-3)24(15-19)32-5/h7-16H,1-6H3

InChI Key

YANYLCFDZZIKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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